molecular formula C14H12O4 B3407417 3-(5-(4-Methoxyphenyl)furan-2-yl)acrylic acid CAS No. 62806-31-9

3-(5-(4-Methoxyphenyl)furan-2-yl)acrylic acid

Cat. No.: B3407417
CAS No.: 62806-31-9
M. Wt: 244.24 g/mol
InChI Key: DJJPYNLLZYGDPI-UHFFFAOYSA-N
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Description

3-(5-(4-Methoxyphenyl)furan-2-yl)acrylic acid is a chemical compound that has garnered significant attention due to its unique physical and chemical properties. This compound is characterized by the presence of a furan ring substituted with a 4-methoxyphenyl group and an acrylic acid moiety. Its molecular weight is 244.24 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Methoxyphenyl)furan-2-yl)acrylic acid typically involves the reaction of 4-methoxyphenylboronic acid with 5-bromo-2-furancarboxaldehyde under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water. The resulting intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the desired acrylic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Methoxyphenyl)furan-2-yl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

    Reduction: The acrylic acid moiety can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Electrophiles like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Alcohols and diols.

    Substitution: Halogenated furans and other substituted derivatives.

Scientific Research Applications

3-(5-(4-Methoxyphenyl)furan-2-yl)acrylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various disease models.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(5-(4-Methoxyphenyl)furan-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound’s furan ring and acrylic acid moiety allow it to participate in various biochemical reactions, potentially modulating enzyme activity and signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    3-(5-(4-Chlorophenyl)furan-2-yl)acrylic acid: Similar structure but with a chlorine substituent instead of a methoxy group.

    3-(5-(2-(Trifluoromethyl)phenyl)furan-2-yl)acrylic acid: Contains a trifluoromethyl group, offering different electronic properties.

Uniqueness

3-(5-(4-Methoxyphenyl)furan-2-yl)acrylic acid is unique due to its methoxy substituent, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

CAS No.

62806-31-9

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-enoic acid

InChI

InChI=1S/C14H12O4/c1-17-11-4-2-10(3-5-11)13-8-6-12(18-13)7-9-14(15)16/h2-9H,1H3,(H,15,16)

InChI Key

DJJPYNLLZYGDPI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)O

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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